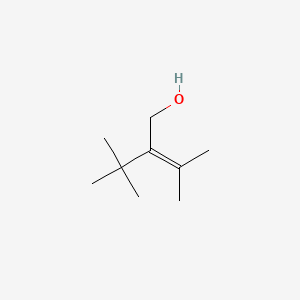
Benzoic acid, 3-(2-(sulfooxy)phenoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 3-(2-(sulfooxy)phenoxy)- is an organic compound with the molecular formula C13H10O7S It is a derivative of benzoic acid, where the hydrogen atom in the para position of the phenyl ring is replaced by a 2-(sulfooxy)phenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-(2-(sulfooxy)phenoxy)- typically involves the reaction of 3-hydroxybenzoic acid with 2-(sulfooxy)phenol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of benzoic acid, 3-(2-(sulfooxy)phenoxy)- involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and crystallization to obtain the final product in its pure form. The industrial methods are designed to be cost-effective and environmentally friendly, ensuring minimal waste generation and energy consumption .
化学反応の分析
Types of Reactions
Benzoic acid, 3-(2-(sulfooxy)phenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of benzoic acid, 3-(2-(sulfooxy)phenoxy)- include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .
Major Products Formed
The major products formed from the reactions of benzoic acid, 3-(2-(sulfooxy)phenoxy)- depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to the formation of various substituted benzoic acid derivatives .
科学的研究の応用
Benzoic acid, 3-(2-(sulfooxy)phenoxy)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of benzoic acid, 3-(2-(sulfooxy)phenoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
類似化合物との比較
Similar Compounds
Benzoic acid, 2-phenoxy-: Another derivative of benzoic acid with a phenoxy group in the ortho position.
3-Phenoxybenzoic acid: A compound with a phenoxy group in the meta position of benzoic acid.
Uniqueness
Benzoic acid, 3-(2-(sulfooxy)phenoxy)- is unique due to the presence of the sulfooxy group, which imparts distinct chemical and biological properties. This makes it different from other similar compounds and provides it with unique applications in various fields .
特性
CAS番号 |
61183-26-4 |
|---|---|
分子式 |
C13H10O7S |
分子量 |
310.28 g/mol |
IUPAC名 |
3-(2-sulfooxyphenoxy)benzoic acid |
InChI |
InChI=1S/C13H10O7S/c14-13(15)9-4-3-5-10(8-9)19-11-6-1-2-7-12(11)20-21(16,17)18/h1-8H,(H,14,15)(H,16,17,18) |
InChIキー |
RKOJDLCZTCSINV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)OC2=CC=CC(=C2)C(=O)O)OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methyl-2-thiazolyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12644066.png)
![Tert-butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)benzylcarbamate](/img/structure/B12644072.png)











